![molecular formula C19H20ClNOS B5838140 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including lymphoma and leukemia. This compound belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of cancer cells. This leads to the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in the survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in various types of B-cell lymphoma and CLL cells. It also inhibits the growth and survival of these cells in vitro and in vivo. This compound has been shown to be highly selective for BTK and has minimal off-target effects, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide is its high potency and selectivity for BTK. This makes it an ideal candidate for studying the role of BTK in cancer and for developing new therapies targeting this pathway. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide. One area of interest is the combination of this compound with other drugs that target the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another area of interest is the development of this compound as a treatment for other types of cancer, such as multiple myeloma and Waldenstrom's macroglobulinemia. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-chlorobenzyl thioacetate, which is then reacted with cyclopentylamine to give this compound. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has been extensively studied for its anti-cancer properties. It has shown potent activity against B-cell lymphoma and chronic lymphocytic leukemia (CLL) in preclinical studies. This compound inhibits the growth and survival of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a critical role in the proliferation and survival of B-cells, which are the cells that give rise to lymphoma and CLL.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c20-16-9-11-18(12-10-16)23-13-14-5-7-15(8-6-14)19(22)21-17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEMCVVZSIZUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
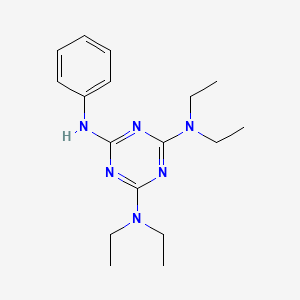
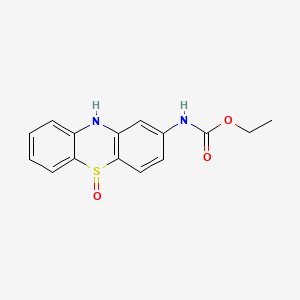
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
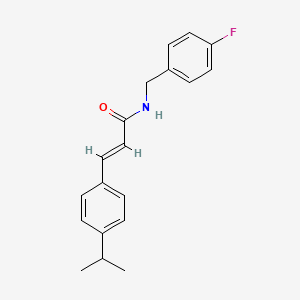
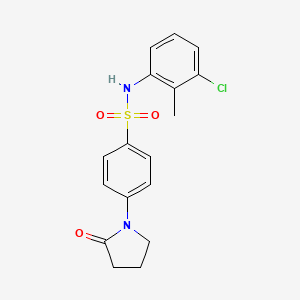
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
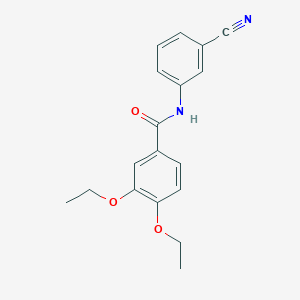
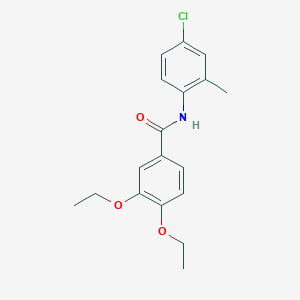
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)